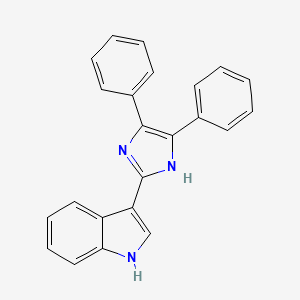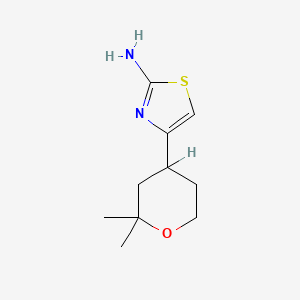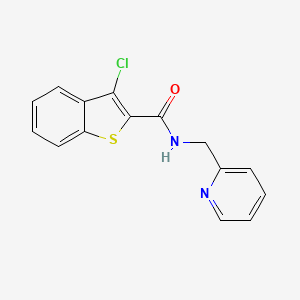
3-anilino-1-phenyl-1,4-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It’s a colorless viscous liquid . Aniline is an organic compound with the formula C6H5NH2. It’s the simplest aromatic amine .
Synthesis Analysis
In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol .Molecular Structure Analysis
1,4-Butanediol has a linear structure with four carbon atoms and two hydroxyl groups at the terminal carbon atoms . Aniline has a benzene ring attached to an amino group .Chemical Reactions Analysis
1,4-Butanediol can undergo dehydration to form butyrolactone . Aniline can undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
1,4-Butanediol has a density of 1.0171 g/cm3 at 20 °C, a melting point of 20.1 °C, and a boiling point of 235 °C .Applications De Recherche Scientifique
Biotechnological Production and Metabolic Engineering
Renewable Chemical Production : Research has demonstrated the capability of engineered Escherichia coli to produce 1,4-butanediol (BDO) from renewable carbohydrate feedstocks, showcasing a biotechnological approach to produce valuable polymers from non-petroleum sources (Yim et al., 2011).
Downstream Processing Innovations : The separation and purification processes for biologically produced diols like 1,3-propanediol and 2,3-butanediol have been explored, highlighting the need for improved yield, purity, and energy efficiency in their microbial production (Xiu & Zeng, 2008).
Microbial Production Strategies : Studies on microbial 2,3-butanediol production review strategies for strain improvement, substrate alternation, and process development to enhance efficiency and economic viability, emphasizing the compound's potential in industrial applications (Ji, Huang, & Ouyang, 2011).
Chemical Synthesis and Industrial Applications
Catalytic Dehydration : Research on the catalytic dehydration of 1,4-butanediol over ceria and zirconia has revealed pathways to produce intermediates like 3-buten-1-ol, which have implications for further chemical synthesis and industrial applications (Sato et al., 2004); (Yamamoto et al., 2005).
Renewable Gasoline and Solvents : The biotechnological production of 2,3-butanediol is discussed as a precursor for renewable gasoline, solvents, and fuel additives, offering a sustainable alternative to fossil fuel-based products (Harvey, Merriman, & Quintana, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-anilino-1-phenylbutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-15(17-14-9-5-2-6-10-14)11-16(19)13-7-3-1-4-8-13/h1-10,15-19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZWKOPJHTGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-phenyl-1,4-butanediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)
![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)
![2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)
![1-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}azepane](/img/structure/B5563697.png)
![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)
![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)

![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5563739.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)